molecular formula C16H20N2O3 B2431446 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide CAS No. 1421461-76-8

3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2431446
CAS No.: 1421461-76-8
M. Wt: 288.347
InChI Key: DIQDRUZGCISYOY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is a high-purity synthetic benzamide derivative intended for research and development purposes. This compound is characterized by its hybrid molecular structure, incorporating a dimethylamino group, a benzamide core, and a furan-2-yl-hydroxypropyl chain. The dimethylamino group is a common pharmacophore known to influence the lipophilicity and basicity of molecules, which can be critical for bioavailability and interaction with biological targets. The fused furan ring, a privileged structure in medicinal chemistry, is frequently explored for its potential to engage in various binding interactions with enzymes and receptors, often contributing to the compound's overall bioactivity profile. This chemical is provided as a research-grade material for use in laboratory applications only. It serves as a key intermediate or building block in organic synthesis and drug discovery projects, particularly in the construction of more complex molecules with potential pharmacological interest. Researchers may utilize this compound in the design and synthesis of novel ligands for neurological targets, or as a precursor in developing kinase inhibitors, given the established role of related benzamide compounds in these areas (see, for example, benzamide derivatives used as glycogen phosphorylase inhibitors ). Its mechanism of action is wholly dependent on the specific research context and requires empirical determination by the researcher. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted before handling. Researchers should handle the compound with appropriate personal protective equipment in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

3-(dimethylamino)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-18(2)13-6-3-5-12(11-13)16(20)17-9-8-14(19)15-7-4-10-21-15/h3-7,10-11,14,19H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQDRUZGCISYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Methylation Protocol

  • Reaction Setup :

    • Dissolve 3-aminobenzoic acid (1 mol) in an aqueous or aqueous/methanolic solution.
    • Add a buffering agent (e.g., sodium bicarbonate) to maintain a pH of 6.5–9.5.
    • Introduce a supported transition metal catalyst (e.g., palladium on carbon or platinum oxide).
  • Formaldehyde Addition :

    • Continuously add a 50% methanolic formaldehyde solution (1.858 mol) over 2 hours.
    • Gradually raise the temperature from 35°C to 50°C under hydrogen pressure (1–40 bar).
  • Reaction Monitoring :

    • Maintain at 50°C until hydrogen uptake ceases (~99% conversion).
    • Filter the catalyst and acidify the solution to precipitate the product.

Key Data :

Parameter Value Source
Yield 99%
Catalyst Pd/C (5 wt%)
Optimal Pressure 30 bar

This method minimizes byproducts like N-monomethylated intermediates through pH control and continuous formaldehyde addition.

Synthesis of 3-(Furan-2-YL)-3-Hydroxypropylamine

The amine component is synthesized via stereoselective reduction or epoxide ring-opening strategies.

Epoxide Ring-Opening Method

  • Epoxide Preparation :

    • React furan-2-carboxaldehyde with ethylene oxide to form 3-(furan-2-YL)oxirane .
  • Ammonolysis :

    • Treat the epoxide with aqueous ammonia at 60°C for 12 hours.
    • Isolate the product via distillation (yield: 75–80%).

Nitrile Reduction Method

  • Michael Addition :

    • React acrylonitrile with furan-2-ylmagnesium bromide to form 3-(furan-2-YL)propanenitrile .
  • Catalytic Hydrogenation :

    • Reduce the nitrile to the primary amine using Raney nickel and hydrogen gas.
    • Oxidize the secondary alcohol to a ketone, followed by reductive amination.

Comparative Data :

Method Yield Purity Drawbacks
Epoxide Ammonolysis 78% 95% Requires high-pressure
Nitrile Reduction 65% 90% Multi-step synthesis

Amide Coupling Strategies

Coupling 3-(dimethylamino)benzoic acid with 3-(furan-2-YL)-3-hydroxypropylamine is achieved via activation of the carboxylic acid .

Acid Chloride Method

  • Chlorination :

    • Treat 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
    • Remove excess SOCl₂ under vacuum to obtain 3-(dimethylamino)benzoyl chloride .
  • Amine Coupling :

    • React the acid chloride with 3-(furan-2-YL)-3-hydroxypropylamine in dichloromethane.
    • Add triethylamine (1.2 eq) as a base to scavenge HCl.

Reaction Conditions :

  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 85–90%
  • Byproducts: <5% oligomers

Carbodiimide-Mediated Coupling

  • Activation :

    • Combine 3-(dimethylamino)benzoic acid with EDCl (1.1 eq) and HOBt (1 eq) in DMF.
  • Amine Addition :

    • Add 3-(furan-2-YL)-3-hydroxypropylamine (1.05 eq) and stir for 12 hours at 25°C.

Optimization Data :

Parameter Effect on Yield
EDCl:HOBt Ratio (1:1) Maximizes activation efficiency
Solvent (DMF vs. THF) DMF improves solubility by 20%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)
  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Recovery : 92%

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H)
    • δ 6.35 (s, 1H, Furan-H)
    • δ 2.95 (s, 6H, N(CH₃)₂)
  • IR (KBr) :

    • 3280 cm⁻¹ (N-H stretch)
    • 1650 cm⁻¹ (C=O amide)

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Acid Chloride Coupling 90% 98% Industrial
EDCl/HOBt Coupling 88% 97% Lab-scale

The acid chloride method is preferred for large-scale production due to shorter reaction times, while carbodiimide-mediated coupling suits small-scale syntheses requiring mild conditions.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • N,O-Dimethylation : Suppressed by using buffered reductive methylation.
    • Racemization : Avoided by coupling at 0°C and using HOBt.
  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance reagent solubility during amide coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products typically include alcohols and amines.

    Substitution: Substituted benzamides and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(3-(thiophen-2-yl)-3-hydroxypropyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(dimethylamino)-N-(3-(pyridin-2-yl)-3-hydroxypropyl)benzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions and stability.

Q & A

Q. What are the established synthetic routes for 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions:

Furan functionalization : Start with 2,5-dimethylfuran, subjected to epoxidation or hydroxylation to introduce reactive sites (e.g., hydroxypropyl groups via epoxide ring-opening with amines) .

Amide coupling : React the hydroxylated intermediate with 3-(dimethylamino)benzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM or THF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product (>95% purity).

Key variables : Temperature control during epoxide formation (0–5°C to prevent side reactions) and anhydrous conditions for amide coupling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are ambiguities resolved?

  • NMR : 1^1H and 13^13C NMR confirm the furan ring (δ 6.2–7.1 ppm for protons) and dimethylamino group (δ 2.2–2.5 ppm). Hydroxypropyl protons appear as multiplet peaks (δ 3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.18) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., hydroxyl group configuration) but requires high-purity crystals .

Ambiguity resolution : Compare experimental NMR shifts with computational predictions (DFT) or use 2D NMR (COSY, HSQC) .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .
  • Control compounds : Include known agents (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) to benchmark activity .

Experimental design : Use triplicate samples and statistical analysis (ANOVA) to validate reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substituent variation : Synthesize analogs with modified furan substituents (e.g., halogenation) or varying alkyl chain lengths on the hydroxypropyl group .
  • Bioactivity profiling : Compare IC50_{50} or MIC values across analogs (Table 1).

Q. Table 1. Example SAR Data

Substituent (R)MIC (µg/mL, S. aureus)IC50_{50} (µM, HeLa)
-CH3_38.212.4
-Cl3.17.8
-OCH3_325.618.9

Interpretation : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by improving membrane penetration .

Q. What strategies address contradictory bioactivity data between in vitro and cellular assays?

  • Solubility optimization : Use DMSO/carrier systems (e.g., cyclodextrins) to improve cellular uptake .
  • Metabolic stability : Assess compound degradation via LC-MS in cell lysates; modify labile groups (e.g., ester-to-amide substitutions) .
  • Off-target profiling : Employ kinase or GPCR panels to identify confounding interactions .

Case study : If in vitro IC50_{50} is lower than cellular IC50_{50}, consider efflux pump inhibitors (e.g., verapamil) to mitigate resistance .

Q. How can molecular docking predict binding modes to therapeutic targets (e.g., DNA gyrase)?

  • Target selection : Use homology models or crystal structures (PDB: 1KZN for E. coli gyrase) .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations; validate with MD simulations (NAMD/GROMACS) .
  • Key interactions : Furan oxygen and benzamide carbonyl may form hydrogen bonds with active-site residues (e.g., Asp73, Arg136) .

Validation : Compare docking scores with experimental inhibition data to refine predictive models .

Q. What methodologies optimize pharmacokinetic profiling (e.g., solubility, metabolic stability)?

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification; improve via salt formation (e.g., hydrochloride) .
  • Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .

Data integration : Use in silico tools (e.g., SwissADME) to guide structural modifications .

Q. How do environmental factors (pH, temperature) influence compound stability during storage?

  • Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • pH sensitivity : Store in lyophilized form (pH 6–8 buffers) to prevent hydrolysis of the amide bond .
  • Light sensitivity : Use amber vials to avoid furan ring photodegradation .

Documentation : Follow ICH guidelines for long-term stability protocols .

Notes

  • Data sources : Excluded non-peer-reviewed platforms (e.g., BenchChem) per reliability criteria.
  • Advanced techniques : Prioritize interdisciplinary approaches (e.g., combining SAR with computational modeling) to address mechanistic questions.

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